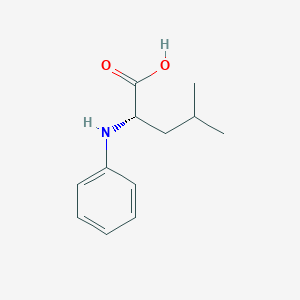

Phenyl-Leucine

Description

Contextualization within Amino Acid and Peptide Chemistry

Phenyl-Leucine is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis in humans. nih.govportlandpress.com Its structure is characterized by a leucine (B10760876) backbone with a phenyl group attached to the alpha-amino group. This modification imparts distinct physicochemical properties compared to its proteinogenic counterparts, L-leucine and L-phenylalanine. nih.gov

The introduction of the phenyl group to the leucine structure is a key aspect of its chemistry. This is often achieved through methods like N-arylation, where an aryl group (in this case, phenyl) is attached to the nitrogen atom of the amino acid. frontiersin.org In peptide synthesis, this compound is incorporated as a building block to create peptides with modified properties. wikipedia.org The presence of the bulky phenyl group can influence the peptide's conformation, stability, and interaction with biological targets. nih.gov The use of protecting groups, such as the phenylmethoxycarbonyl (Z) group, is a common strategy in the synthesis of peptides containing this compound to prevent unwanted side reactions. ontosight.ai

The table below outlines the key chemical features of this compound and related compounds.

| Compound Name | Molecular Formula | Key Structural Features | Classification |

| This compound | C₁₂H₁₇NO₂ | Leucine backbone with an N-phenyl group | Non-proteinogenic amino acid |

| L-Leucine | C₆H₁₃NO₂ | Branched-chain aliphatic side chain | Proteinogenic amino acid |

| L-Phenylalanine | C₉H₁₁NO₂ | Phenylmethyl side chain | Proteinogenic amino acid |

| N-((Phenylmethoxy)carbonyl)glycyl-L-leucine | C₂₁H₃₀N₂O₅ | Dipeptide of glycine (B1666218) and leucine with a phenylmethoxycarbonyl protecting group | Protected dipeptide |

Historical Perspectives on this compound Related Compounds and Early Investigations

The journey to understanding this compound is intertwined with the broader history of amino acid and peptide chemistry. The discovery of phenylalanine in 1879 by Schulze and Barbieri, and its first synthesis in 1882, laid the groundwork for the study of aromatic amino acids. wikipedia.org A foundational method for amino acid synthesis, the Strecker synthesis, was developed in 1850 and provides a general route to α-amino acids from aldehydes. masterorganicchemistry.com

The early 20th century saw significant advancements in peptide synthesis. The concept of using protecting groups to manage the reactive ends of amino acids during peptide bond formation became central to the field. wikipedia.org One of the early examples of a phenyl-containing protecting group was the N-phenylthiocarbonyl group, with its chemistry being explored in the mid-20th century. acs.orgacs.org These early investigations into modifying amino acids and controlling peptide synthesis paved the way for the creation of non-proteinogenic amino acids like this compound and their incorporation into novel peptide structures. The development of solid-phase peptide synthesis further revolutionized the field, allowing for the efficient construction of custom peptides, including those containing modified residues. ontosight.ai

Current Academic Significance and Research Trajectories

The academic significance of this compound and its derivatives has grown substantially, with research spanning medicinal chemistry, diagnostics, and the fundamental study of metabolic pathways. The incorporation of non-proteinogenic amino acids like this compound into peptides is a key strategy in drug discovery to enhance properties such as stability, potency, and bioavailability. nih.govnih.govacs.org

Medicinal Chemistry and Drug Discovery: Derivatives of this compound are being investigated for a range of therapeutic applications. For instance, they are used as components in the design of enzyme inhibitors. frontiersin.org The structural modifications offered by this compound can lead to improved binding to target proteins. Research has shown that leucine derivatives may play a role in regulating blood sugar levels and improving insulin (B600854) sensitivity. biosynsis.com Furthermore, some studies have explored the potential of N-formylleucine derivatives in inhibiting pancreas lipase, suggesting applications in managing obesity and hyperlipaemia. google.com The development of novel synthetic methods, such as palladium-catalyzed C-H olefination, is simplifying the creation of complex non-proteinogenic amino acids, including derivatives of leucine, for drug discovery. acs.org

Diagnostics and Imaging: A significant area of current research involves the use of radiolabeled this compound derivatives for diagnostic imaging, particularly in oncology. mdpi.com Positron Emission Tomography (PET) tracers based on 18F-labeled amino acids, including phenylalanine and leucine analogues, are used to visualize and quantify metabolic activity in tumors. mdpi.com The synthesis of these radiolabeled compounds is an active area of research, with a focus on developing more efficient and site-specific labeling methods.

Metabolic and Biological Studies: this compound and its components, phenylalanine and leucine, are also central to studies on metabolic disorders such as Phenylketonuria (PKU). prepladder.comresearchgate.netzenodo.orgtandfonline.com Research in this area focuses on dietary management and the development of new food products and therapeutic strategies. researchgate.nettandfonline.com Furthermore, understanding the metabolism of phenylalanine and leucine in various organisms, including microorganisms, provides insights into fundamental biological processes. frontiersin.org

The future of this compound research is poised to continue its trajectory towards the development of more sophisticated therapeutic and diagnostic agents. The ability to fine-tune the properties of peptides by incorporating residues like this compound offers a powerful tool for addressing a wide range of biological questions and clinical needs.

The following table summarizes some of the current research applications of this compound and related compounds.

| Research Area | Application of this compound/Derivatives | Key Findings |

| Medicinal Chemistry | Component of enzyme inhibitors and other therapeutic agents. | Can enhance binding affinity and stability of drug candidates. frontiersin.org |

| Drug Discovery | Building block for novel peptides with improved pharmacokinetic properties. | Incorporation of non-proteinogenic amino acids can improve drug-like qualities. nih.govnih.gov |

| Diagnostics | Radiolabeled derivatives for PET imaging of tumors. | 18F-labeled analogues of phenylalanine and leucine are effective PET tracers. mdpi.com |

| Metabolic Disorders | Study of Phenylketonuria (PKU) and development of dietary interventions. | Management of phenylalanine and leucine intake is crucial for PKU patients. prepladder.comzenodo.orgtandfonline.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(2S)-2-anilino-4-methylpentanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-9(2)8-11(12(14)15)13-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m0/s1 |

InChI Key |

GUKOKXKMWGOHJJ-NSHDSACASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Phenyl Leucine and Analogs

Stereoselective Synthesis of Phenyl-Leucine Derivatives

The controlled synthesis of specific stereoisomers of this compound is crucial for its application in various scientific fields. Stereoselectivity ensures the production of a single, desired enantiomer or diastereomer, which is often essential for biological activity and for elucidating structure-activity relationships.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure this compound derivatives. One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs, which are conformationally constrained counterparts of amino acids like phenylalanine and leucine (B10760876), have been prepared through a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov This methodology offers a pathway to stereochemically defined building blocks that can be further elaborated into complex this compound derivatives.

Another strategy employs the 1,4-addition of Grignard reagents to chiral α,β-unsaturated esters derived from amino acids. In the case of tert-leucine, which shares structural similarities with the aliphatic portion of this compound, the use of a tert-butyl ester as a chiral reagent allows for the formation of 1,4-adducts as the primary isolable products, highlighting the influence of steric bulk on the reaction's course. datapdf.com Such principles can be extended to the asymmetric synthesis of this compound by carefully selecting the appropriate chiral auxiliary and reaction conditions to favor the desired stereoisomer.

The table below summarizes key aspects of asymmetric synthesis approaches applicable to this compound and its analogs.

| Approach | Key Reagents/Auxiliaries | Target Analogs | Reference |

| Zinc-mediated asymmetric addition | Camphor sultam, Glyoxylic acid O-benzyl oxime | L-azetidine-2-carboxylic acid, (3R)-phenyl, (3R)-naphthyl, and (3S)-isopropyl analogs | nih.gov |

| Asymmetric 1,4-addition | Grignard reagents, tert-leucine tert-butyl ester | 1,4-adducts of α,β-unsaturated esters | datapdf.com |

| Asymmetric hydrocyanation | Chiral Schiff bases from benzaldehyde (B42025) and L-α-amino acid tert-butyl esters | Cyclic intermediates for amino acid synthesis | datapdf.com |

Chemo-Enzymatic Synthesis Routes for Non-Canonical Amino Acids

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and stereoselective routes to non-canonical amino acids like this compound. nih.gov Enzymes such as leucine dehydrogenase (LeuDH) are particularly useful in this context. researchgate.net LeuDH can catalyze the reductive amination of α-keto acids to produce the corresponding L-amino acids with high enantiomeric excess. researchgate.net For example, various hydrophobic α-keto acids have been used as substrates for LeuDH from different organisms to synthesize bulky aliphatic L-amino acids. researchgate.net This enzymatic step is often coupled with a chemical method for the synthesis of the requisite α-keto acid precursor. researchgate.net

A one-pot, two-enzyme catalyzed procedure has been described for creating the stereogenic center at the α-carbon (C-2) with complete stereocontrol. rsc.org This method involves the hydrolysis and subsequent reductive amination of a 2-keto ester, providing a highly efficient route to the desired L-amino acid. rsc.org Furthermore, enzymes like GriE, a δ-hydroxylase, have shown the ability to functionalize the side chains of aliphatic amino acids, a strategy that could be adapted for the synthesis of this compound derivatives with modified side chains. nih.gov

The following table details some chemo-enzymatic strategies for the synthesis of non-canonical amino acids.

| Enzyme | Reaction Type | Substrate | Product | Reference |

| Leucine Dehydrogenase (LeuDH) | Reductive amination | Trimethylpyruvate (TMP) | L-tert-leucine | researchgate.net |

| Leucine Dehydrogenase (LeuDH) | Reductive amination | (2-chlorophenyl)glyoxylic acid | (S)-2-chlorophenylglycine | researchgate.net |

| Aromatic Amino Acid Aminotransferases (ArATs) | Transamination | β-substituted phenylpyruvates | Branched phenylalanine derivatives | nih.gov |

| GriE | δ-hydroxylation | L-leucine and other aliphatic amino acids | δ-hydroxylated amino acids | nih.gov |

Solid-Phase and Solution-Phase Synthesis Techniques for this compound Containing Peptides

The incorporation of this compound into peptides can be achieved through both solid-phase and solution-phase synthesis methodologies. Each approach offers distinct advantages depending on the desired peptide length, complexity, and scale of synthesis.

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. youtube.comnih.gov This method allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support. lsu.edu For the synthesis of peptides containing this compound, compatible protecting group strategies, such as the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection, are employed. lsu.eduias.ac.in The choice of resin, such as p-alkoxybenzyl alcohol resin, can influence the yield and purity of the final peptide. ias.ac.in Recent advancements in flow-based SPPS have significantly reduced synthesis times, with amide bond formation and Fmoc deprotection steps being completed in minutes at elevated temperatures. nih.gov

Solution-phase peptide synthesis, while traditionally more laborious due to purification challenges, has seen renewed interest with the development of techniques like Group-Assisted Purification (GAP) chemistry. nih.govrsc.org This method avoids the need for chromatography and recrystallization by using a GAP auxiliary that facilitates purification, making the process more environmentally friendly and scalable. nih.govrsc.org Solution-phase synthesis is particularly well-suited for the large-scale production of shorter peptides or for the synthesis of peptide fragments that can be later joined together via convergent synthesis. lsu.edu

Functionalization and Structural Modification Strategies for this compound Scaffolds

The this compound scaffold can be chemically modified to create a diverse range of analogs with tailored properties. These modifications can be used to probe biological systems, enhance peptide stability, or introduce novel functionalities.

Incorporation of Non-Canonical Amino Acid Moieties

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins containing this compound can confer unique chemical and biological properties. plos.org Site-specific incorporation of ncAAs can be achieved through techniques such as in vivo nonsense suppression, where a stop codon is reassigned to encode the ncAA. nih.govresearchgate.net This method relies on an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is specific for the ncAA. nih.govnih.gov For example, a mutant yeast phenylalanyl-tRNA synthetase has been used to incorporate phenylalanine analogs at specific sites. plos.org This approach could be adapted to incorporate ncAAs with different functionalities into this compound-containing peptides.

Chemical synthesis also provides a powerful means to incorporate a wide variety of ncAAs and even modifications to the peptide backbone, unconstrained by the limitations of the ribosomal machinery. nih.gov This allows for the creation of peptides with functionalities such as photoreactive groups or fluorescent labels. researchgate.net

Synthesis of this compound Analogues for Mechanistic Probes

The synthesis of this compound analogues serves as a critical tool for creating mechanistic probes to investigate biological processes. By systematically altering the structure of this compound, researchers can dissect the contributions of different parts of the molecule to its biological activity. For instance, analogues of the tripeptide Pro-Leu-Gly-NH2, where the leucine residue was replaced with various aliphatic and aromatic amino acids, were synthesized to probe the structural requirements for enhancing dopamine (B1211576) receptor binding. nih.gov

Fluorinated amino acids are of particular interest as mechanistic and spectroscopic probes. thieme-connect.de A stereocontrolled synthesis of (S)-γ-fluoroleucine has been achieved from (S)-leucine, demonstrating a strategy for introducing fluorine into the side chain. thieme-connect.de This approach, involving direct side-chain bromination followed by fluorination with silver(I) fluoride, could be applied to this compound to create fluorinated analogs for NMR studies or to modulate electronic properties. thieme-connect.de The synthesis of novel phenanthridine (B189435) analogues has also been explored to create chemical probes that can disrupt protein-DNA interactions, showcasing how core scaffolds can be elaborated into complex mechanistic tools. nih.gov

The following table provides examples of synthesized amino acid analogues and their applications as mechanistic probes.

| Analogue | Modification | Application | Reference |

| Pro-Ahx-Gly-NH2 | Leucine replaced with L-2-aminohexanoic acid (Ahx) | Probe for dopamine receptor binding | nih.gov |

| Pro-Phe-Gly-NH2 | Leucine replaced with L-phenylalanine | Probe for dopamine receptor binding | nih.gov |

| (S)-γ-fluoroleucine | Introduction of fluorine at the γ-position of leucine | Mechanistic and spectroscopic probe | thieme-connect.de |

| Phenanthridine analogues | Elaboration of a core scaffold | Disruption of protein-DNA interactions | nih.gov |

Optimization of Synthetic Routes and Yields

The economic viability and industrial-scale production of this compound and its analogs are contingent upon the development of efficient, high-yield synthetic methodologies. Optimization of these routes involves a multifaceted approach, focusing on enhancing reaction kinetics, maximizing product conversion, ensuring stereoselectivity, and simplifying purification processes. Research efforts are directed toward refining both traditional chemical syntheses and modern biocatalytic methods through systematic investigation of reaction parameters, catalyst performance, and process engineering.

A primary focus in chemical synthesis is the optimization of reaction conditions to maximize yield and minimize side-product formation. This includes the strategic selection of solvents, reagents, temperature, and reaction time. For instance, in the synthesis of fluorinated amino acid analogs, the choice of base and solvent has been shown to have a substantial impact on the yield of alkylated intermediates. A study on the synthesis of fluorinated phenylalanine and leucine analogs demonstrated that using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile (B52724) at 0 °C resulted in a 94% yield of the desired intermediate. Further optimization is often required for subsequent steps; for example, the iodination of a tosylate precursor for a trifluoroleucine analog was optimized by adjusting the temperature and reaction time to achieve an 87% yield.

The following table illustrates the optimization of reaction conditions for the synthesis of a key fluorinated alkyl iodide intermediate, highlighting the impact of temperature and time on product yield.

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 100 | 48 | 70 |

| 2 | 80 | 48 | 82 |

| 3 | 80 | 24 | 87 |

| 4 | 60 | 24 | 65 |

Biocatalytic routes, employing enzymes as catalysts, offer significant advantages in terms of selectivity and sustainability. The optimization of these enzymatic processes is crucial for achieving high conversion rates and space-time yields. Leucine dehydrogenase (LeuDH) is a key enzyme utilized in the asymmetric synthesis of leucine analogs. Through process optimization in the synthesis of L-phenylglycine, a high substrate concentration (0.7 M) was completely converted within 90 minutes. Further development using a continuous flow-feeding approach allowed for a substrate concentration of up to 1.2 M to be converted with a yield of over 99% in just 3 hours.

Another biocatalytic strategy involves multi-enzyme cascades. In one such system designed for L-phenylglycine production from L-phenylalanine, the initial configuration was rate-limited by the transamination step. By replacing the transaminase and L-glutamate dehydrogenase with a more efficient leucine dehydrogenase from Bacillus cereus, the process was optimized to achieve a 99.9% conversion of 40 mM L-phenylalanine.

Metabolic engineering of microorganisms presents a powerful tool for optimizing the production of amino acids like leucine. By manipulating the cellular redox state in Corynebacterium glutamicum, researchers have significantly enhanced L-leucine yields. This was achieved by modifying the coenzyme-binding domains of key enzymes and introducing NAD-specific dehydrogenases. These targeted genetic alterations led to an increase in L-leucine accumulation to 23.31 g/L with a glucose conversion efficiency of 0.191 g/g. The table below summarizes the progressive improvement in L-leucine yield through systematic metabolic engineering.

| Strain | Key Genetic Modification | L-Leucine Yield (g/L) |

| ΔLtbR/ABNCE | Overexpression of key biosynthesis genes | Not specified |

| ΔLtbR-AHAIRM/ABNCME | Mutation of acetohydroxyacid isomeroreductase (AHAIR) | 22.62 ± 0.17 |

| ΔLtbR-AHAIRMLeuDH/ABNCMLDH | Introduction of L. sphaericus Leucine Dehydrogenase (LeuDH) | 22.87 ± 0.31 |

| ΔLtbR-AHAIRMLeuDH RocG/ABNCMLDH | Introduction of B. subtilis Glutamate Dehydrogenase (RocG) | 23.31 ± 0.24 |

Process intensification through technologies like continuous flow synthesis offers a route to significantly improve efficiency. The use of immobilized enzymes in continuous flow reactors has been shown to enhance catalyst productivity and simplify downstream processing for phenylalanine analogues. Phenylalanine ammonia (B1221849) lyases (PALs) immobilized on a solid support and used in a continuous flow system for the synthesis of 3-methoxy-phenylalanine and 4-nitro-phenylalanine achieved excellent conversions (88-89%) with short contact times (20 minutes). The catalyst demonstrated high stability, maintaining activity for up to 24 hours, which dramatically increases productivity compared to batch processes. This approach exemplifies how process engineering can lead to more scalable and sustainable manufacturing of this compound analogs.

Molecular and Biochemical Mechanisms of Phenyl Leucine Interactions

Enzyme-Phenyl-Leucine Interactions and Kinetic Analyses

The engagement of phenyl-leucine derivatives with enzymes, especially peptidases, has been extensively studied to understand their roles as substrates or inhibitors. Kinetic analyses provide quantitative insights into the affinity and mechanism of these interactions.

Leucine (B10760876) aminopeptidases (LAPs) are metallopeptidases that catalyze the hydrolysis of N-terminal amino acids from peptides and proteins, showing a preference for leucine and other hydrophobic residues. tandfonline.com Derivatives of this compound are effective inhibitors of these enzymes. Bestatin (B1682670), or (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine, is a well-characterized slow-binding, competitive inhibitor of aminopeptidase (B13392206) M (AP-M) and also inhibits Leucine Aminopeptidase (LAP). nih.gov

Molecular modeling studies on related compounds, such as phosphonic acid analogues of phenylglycine, provide further insight into the binding modes within aminopeptidases. mdpi.comnih.gov In bovine lens leucine aminopeptidase (blLAP), it is predicted that the aminophosphonate fragments of these inhibitors bind in a highly uniform manner. mdpi.comnih.gov The binding affinity is influenced by substitutions on the phenyl ring, which interact with hydrophobic pockets within the enzyme's active site. mdpi.comnih.gov For LAPs, which are often bizinc proteases, the inhibitor's functional groups coordinate with the zinc ions in the active site, while the phenyl and leucine moieties occupy specific substrate-binding pockets (S1 and S1'). tandfonline.comresearchgate.net

The structural features of this compound derivatives dictate their specificity and inhibitory mechanism against various enzymes. For instance, D-phenylalanine and D-leucine act as competitive inhibitors of carboxypeptidase A. cdnsciencepub.comcdnsciencepub.com In contrast, N-chloroacetyl derivatives of these amino acids demonstrate noncompetitive inhibition. cdnsciencepub.comcdnsciencepub.com This highlights how modifications to the core structure influence the mode of interaction with the enzyme.

Bestatin serves as a prime example of a potent inhibitor. It acts as a competitive inhibitor of aminopeptidase M with a net inhibition constant (Ki) of 4.1 x 10⁻⁶ M. nih.gov The inhibitory mechanism is described as "slow-binding," where an initial enzyme-inhibitor complex (EI) is formed rapidly, followed by a slower isomerization to a more stable complex (E*I). The (2S)-hydroxyl group in bestatin is crucial for stabilizing the initial collision complex. nih.gov

Studies on various aminopeptidase inhibitors have shown that while AP-M tends to bind tri- and tetrapeptide inhibitors more strongly, LAP favors dipeptide inhibitors. nih.gov This differential specificity can be used to distinguish between different classes of aminopeptidases. Research on recombinant TNF-α converting enzyme (TACE) has also shown a preference for lipophilic amino acids like phenylglycine and leucine at the P1' position, which has guided the design of novel inhibitors. researchgate.net

| Inhibitor/Derivative | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Bestatin ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine) | Aminopeptidase M (AP-M) | Competitive, Slow-Binding | 4.1 µM | nih.gov |

| D-Phenylalanine | Carboxypeptidase A | Competitive | Not Specified | cdnsciencepub.comcdnsciencepub.com |

| D-Leucine | Carboxypeptidase A | Competitive | Not Specified | cdnsciencepub.comcdnsciencepub.com |

| N-chloroacetyl-L-phenylalanine | Carboxypeptidase A | Noncompetitive | Not Specified | cdnsciencepub.comcdnsciencepub.com |

| N-chloroacetyl-L-leucine | Carboxypeptidase A | Noncompetitive | Not Specified | cdnsciencepub.comcdnsciencepub.com |

This compound and its analogs can significantly modulate enzyme activity. The inhibition of carboxypeptidase A by D-phenylalanine and D-leucine derivatives demonstrates a clear modulation of this enzyme's function, with the phenylalanine derivatives consistently being stronger inhibitors than their leucine counterparts. cdnsciencepub.comcdnsciencepub.com This suggests a preference for the aromatic side chain in the binding site that controls inhibition.

Furthermore, leucine itself is a known modulator of key cellular pathways. It stimulates protein synthesis and reduces proteolysis, in part by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. scielo.br Leucine's ability to modulate the activity of enzymes within this cascade, such as mTOR kinase itself, points to the potential for this compound to exert similar regulatory effects, leveraging its structural similarity to influence metabolic and signaling enzymes.

Receptor Binding and Ligand-Protein Interactions

The binding of small molecules like this compound to proteins and receptors is a fundamental process that triggers cellular responses. These interactions often involve precise structural recognition, leading to conformational changes in the protein that initiate downstream signaling events.

The binding of a ligand to a protein frequently induces a conformational change, a classic example of the "induced fit" model. The periplasmic leucine-binding protein (LBP) from Escherichia coli provides a clear illustration of this phenomenon. researchgate.net LBP, which is the primary receptor for the leucine transport system, also binds phenylalanine with high affinity. researchgate.net

X-ray crystallography studies have revealed the specific structural changes that occur upon ligand binding. In its ligand-free (apo) state, LBP exists in an "open" conformation. researchgate.net When phenylalanine binds, the protein shifts to a "closed" form. researchgate.netrcsb.org This transition involves significant movements of specific amino acid residues. For example, upon phenylalanine binding, the residue Trp18 rotates by approximately 130° away from the binding site to accommodate the ligand. researchgate.net Similarly, Tyr276 moves to fit the side chain of the bound amino acid. researchgate.net These conformational adjustments are critical for the protein's function, allowing it to interact with its membrane-bound transport partners. Studies using 19F NMR on 5-fluorotryptophan-labeled LBP have also confirmed that the protein exists in open and closed conformations when binding L-phenylalanine. oup.com

The specificity of ligand-protein interactions is determined by the precise arrangement of amino acid residues within the binding site. These sites, or pockets, contain "hotspots"—clusters of residues that contribute disproportionately to the binding free energy. nih.gov

In the case of the L-leucine-binding protein (LBP) bound to phenylalanine, the binding site is well-characterized. researchgate.net The polar atoms of the ligand's main chain form a network of hydrogen bonds with surrounding protein residues. The hydrophobic phenyl ring of the ligand makes favorable contacts with several aromatic residues in the binding pocket. researchgate.net Computational tools and experimental methods like SAR by NMR can identify such hotspots, which often feature a concave topology with a mix of hydrophobic and polar functionalities. nih.govnih.gov The binding of phenylalanine to LBP involves interactions with a number of specific residues that constitute the binding hotspot. researchgate.net

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Arg77 | Hydrogen Bond | researchgate.net |

| Ser79 | Hydrogen Bond | researchgate.net |

| Thr102 | Hydrogen Bond | researchgate.net |

| Asp121 | Hydrogen Bond | researchgate.net |

| Trp18 | Hydrophobic Contact | researchgate.net |

| Phe272 | Hydrophobic Contact | researchgate.net |

| Tyr276 | Hydrophobic Contact | researchgate.net |

| Ala100 | Hydrophobic Contact | researchgate.net |

The identification of these binding sites and their critical hotspots is essential for understanding the basis of molecular recognition and for the rational design of novel molecules, such as specific inhibitors or therapeutic agents that target these protein-ligand interfaces. nih.govontosight.ai

Information on the is Not Currently Available in Publicly Accessible Scientific Literature

Following a comprehensive review of scientific databases and literature, it has been determined that there is insufficient publicly available research to construct a detailed article on the chemical compound “this compound” as per the requested outline. The specific areas of inquiry, including its influence on metabolic pathways in model organisms and its role in protein synthesis and degradation, are not substantially addressed in the current body of scientific publications.

The search for information on "this compound" did yield data on related, but distinct, compounds. Research on phenylacetyl-leucine (PAA-Leu) , a conjugate of phenylacetic acid and leucine, has identified it as a metabolite involved in the hormonal regulation of plants. nih.govwikipedia.orgmdpi.comresearchgate.netoup.comoup.com Specifically, studies have detailed its synthesis and hydrolysis within plant tissues, linking it to the metabolism of the plant hormone auxin. nih.govwikipedia.orgmdpi.comresearchgate.netoup.comoup.com

Table 1: Observed Concentrations of Phenylacetyl-Leucine (PAA-Leu) in Plant Tissues

| Plant Species | Tissue | Concentration (pmol g-1 FW) | Condition |

| Arabidopsis thaliana | Seedlings | 0.5 - 1 | After 30 min treatment with 20 µM Phenylacetic Acid (PAA) |

| Pea (Pisum sativum) | Cotyledons | ~1 | Endogenous |

| Pea (Pisum sativum) | Roots | < 2 | Endogenous |

| Wheat (Triticum aestivum) | Cotyledons | < 2 | Endogenous |

| Data sourced from a 2024 study on Phenylacetic acid metabolism in land plants. nih.govwikipedia.org |

Additionally, research exists on phenylacetyl-glutamine (PAGln) , a metabolite formed from the microbial breakdown of phenylalanine in the gut, which is then conjugated with glutamine in the host's liver and kidneys. nih.govwikipedia.orgmdpi.comresearchgate.netacs.org This provides a model for how a phenylacetyl-amino acid conjugate can be formed through a cooperative metabolic process between a host and its microbiome. nih.govwikipedia.orgmdpi.comresearchgate.netacs.org

However, the available literature does not extend to the specific molecular and biochemical mechanisms of "this compound" itself, particularly in the context of microbial metabolism or protein turnover as requested in the user's outline. The dipeptide L-Leucyl-L-phenylalanine is recognized as a product of protein catabolism and is used in metabolomics research, but detailed functional studies on its cellular effects are not available in the searched literature. sigmaaldrich.com

Due to the absence of direct research on the cellular pathway modulation, influence on microbial metabolism, or the role in protein synthesis and degradation of "this compound," it is not possible to provide a scientifically accurate and thorough article that adheres to the strict parameters of the provided outline. Further research is required in the scientific community to elucidate the specific biological roles of this compound.

Advanced Analytical and Spectroscopic Characterization of Phenyl Leucine

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are indispensable for isolating phenyl-leucine from intricate matrices and accurately determining its concentration. High-performance liquid chromatography (HPLC) and its hyphenated forms are the primary tools utilized in these analytical endeavors.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of amino acids, including this compound. A variety of HPLC methods have been developed to achieve efficient separation and quantification, often without the need for complex derivatization steps.

Researchers have successfully developed and validated HPLC-UV methods for the simultaneous determination of multiple amino acids, including phenylalanine and leucine (B10760876), which are the constituent parts of this compound. nih.govresearchgate.net One such method utilizes a C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile (B52724), allowing for the direct quantification of underivatized amino acids within a 30-minute run time. nih.gov The validation of these methods according to ICH guidelines demonstrates high accuracy and precision, with mean recoveries often between 98.91% and 100.77%. researchgate.net

The separation of this compound's enantiomers (D- and L-forms) is a critical analytical challenge, addressed through the use of chiral stationary phases (CSPs) in HPLC. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven effective for the enantiomeric resolution of amino acid derivatives. researchgate.netkoreascience.kr For instance, Chiralpak IA, which has an amylose tris(3,5-dimethylphenylcarbamate) chiral selector, has shown superior performance in resolving α-amino acid esters. koreascience.kr Another approach involves the use of tandem columns, coupling a reversed-phase column with a chiral phase column, to achieve complete enantiomeric separation of phenylthiocarbamoyl-amino acid (PTC-AA) derivatives. nih.gov

Pre-column derivatization with reagents like phenylisothiocyanate (PITC) is a widely used strategy to enhance the UV absorbance and chromatographic retention of amino acids. oup.comacs.orgnih.gov The resulting PTC-amino acids can be effectively separated on reversed-phase columns, such as a Pico-Tag C18 column, with gradient elution. acs.orgnih.gov This technique is lauded for its rapidity, allowing for the analysis of nearly three samples per hour with high precision and reproducibility. nih.gov

Below is a table summarizing various HPLC methods applicable to the analysis of this compound and its constituent amino acids.

| Technique | Column | Mobile Phase | Detection | Key Findings | Reference(s) |

| HPLC-UV | Shim-pack CLC-C18 | Gradient of phosphate buffer (pH 7.4) and acetonitrile | UV at 225 nm | Simultaneous quantification of 10 underivatized amino acids in 30 min. | nih.gov |

| Chiral HPLC | Chiralpak IA (amylose-based) | Isocratic, 10-30% 2-propanol/hexane | UV (310 nm) and Fluorescence | High enantioselectivity for α-amino acid ethyl esters. | researchgate.netkoreascience.kr |

| Tandem Column HPLC | Octyl silica (B1680970) and 3.3Ph/CD (chiral phase) | Gradient of ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and methanol | Not Specified | Complete enantiomeric separation of PTC-amino acids. | nih.gov |

| HPLC with PITC Derivatization | Waters Pico-Tag C18 | Gradient with sodium acetate and acetonitrile/water | UV at 254 nm | Rapid analysis of free amino acids in biological samples. | acs.orgnih.gov |

| HILIC | Silica column | Isocratic, potassium dihydrogen phosphate (pH 2.85) and acetonitrile | UV | Analysis of underivatized amino acids. | rsc.org |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the sensitive and specific analysis of this compound and its metabolites. researchgate.netethz.ch This hyphenated technique combines the separation capabilities of LC with the precise mass analysis of MS/MS, enabling the identification and quantification of compounds in complex biological matrices. researchgate.netmdpi.com

LC-MS/MS methods are particularly valuable for metabolomics studies, where they can be used for both targeted and untargeted analysis. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS is often employed for the analysis of polar metabolites like amino acids. nih.govnih.gov One method utilized a mixed-mode column with both CEX and HILIC functionalities for the direct quantification of underivatized amino acids in human serum. koreascience.kr

For the quantitative analysis of amino acids in biological fluids, stable isotope-labeled internal standards are often used to ensure accuracy and precision. nih.govmdpi.com Derivatization is sometimes employed to improve chromatographic properties and ionization efficiency. For example, derivatization with (S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester (S-NIFE) allows for the sensitive determination of both L- and D-amino acids. mdpi.com

The versatility of LC-MS/MS allows for various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), making it suitable for a wide range of metabolites. mdpi.com The use of triple quadrupole (QqQ) or quadrupole-time-of-flight (Q-TOF) mass analyzers provides high selectivity and the ability to perform fragmentation studies for structural confirmation. mdpi.comresearchgate.net

A summary of LC-MS/MS methodologies relevant to this compound analysis is provided in the table below.

| Technique | Chromatography | Ionization | Mass Analyzer | Application | Reference(s) |

| LC-MS/MS | HILIC on BEH AMIDE column | ESI | Not Specified | Simultaneous analysis of amino acids and their derivatives in plants. | nih.gov |

| LC-MS/MS | Mixed-mode (CEX and HILIC) | ESI | Triple Quadrupole | Direct quantitation of 48 underivatized amino acids in human plasma. | nih.gov |

| LC-MS/MS | Reversed-phase | ESI | Triple Quadrupole | Quantification of amino acids in human plasma after chiral derivatization. | mdpi.com |

| UPLC-MS/MS | HILIC on amide-based column | ESI (polarity switching) | Triple Quadrupole | Quantification of 135 small polar molecules in a single run. | tandfonline.com |

| LC-MS/MS | Reversed-phase with PITC derivatization | Not Specified | Not Specified | Quantitative analysis of modified proteins. | nih.gov |

Spectroscopic Investigations for Structural and Conformational Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure, conformation, and vibrational properties of this compound. NMR, MS, and IR/THz spectroscopy each provide unique insights into the atomic and molecular characteristics of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of organic molecules in solution. researchgate.netcore.ac.ukbhu.ac.in Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the this compound molecule.

The chemical shifts (δ) in an NMR spectrum are indicative of the electronic environment of the nuclei. For N-phenyl-L-alanine methyl ester, a compound structurally related to a derivative of this compound, specific ¹H NMR signals have been assigned: aromatic protons appear in the range of δ 6.61-7.18 ppm, the α-proton (C1H) at δ 4.15 ppm, and the methyl ester protons at δ 3.73 ppm. tandfonline.com Similarly, the ¹³C NMR spectrum shows signals for the carbonyl carbon (C2) at δ 175.0 ppm, aromatic carbons between δ 113.3-146.5 ppm, the α-carbon (C1) at δ 51.8 ppm, and the methyl ester carbon at δ 52.1 ppm. tandfonline.com This type of data is crucial for confirming the covalent connectivity of this compound.

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to study the spatial proximity of protons, which is essential for determining the molecule's conformation. acs.orgresearchgate.net Studies on leucine-containing peptides have used ¹³C NMR chemical shifts to gain insights into the side-chain conformation and dynamics. nih.gov Furthermore, ¹⁹F NMR has been utilized to probe ligand-induced conformational changes in proteins that bind leucine and phenylalanine, demonstrating the sensitivity of NMR to subtle structural alterations. oup.comresearchgate.net

The table below presents typical NMR spectral data for a related compound, which can be extrapolated to understand the structural features of this compound derivatives.

| Nucleus | Functional Group | Exemplary Chemical Shift (δ, ppm) | Significance | Reference(s) |

| ¹H | Aromatic (ArH) | 6.61 - 7.18 | Confirms the presence of the phenyl ring. | tandfonline.com |

| ¹H | α-Proton (CH) | ~4.15 | Indicates the environment of the chiral center. | tandfonline.com |

| ¹H | NH Proton | ~4.14 | Labile proton, position can vary. | tandfonline.com |

| ¹³C | Carbonyl (C=O) | ~175.0 | Identifies the carboxylic acid or ester group. | tandfonline.com |

| ¹³C | Aromatic (Ar-C) | 113.3 - 146.5 | Defines the carbon skeleton of the phenyl group. | tandfonline.com |

| ¹³C | α-Carbon (CH) | ~51.8 | Corresponds to the chiral carbon atom. | tandfonline.com |

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification, quantification, and structural elucidation of molecules based on their mass-to-charge ratio (m/z). nih.gov When coupled with chromatographic separation (LC-MS or GC-MS), it becomes a formidable tool for analyzing complex mixtures.

For the identification of this compound, MS provides the molecular weight of the compound, and tandem mass spectrometry (MS/MS) yields characteristic fragmentation patterns that act as a structural fingerprint. researchgate.net In the analysis of leucine-enkephalin (a peptide containing leucine and phenylalanine), fragmentation of the protonated molecule [M+H]⁺ produced characteristic b- and y-ions, which allow for sequencing and identification of the amino acid residues. researchgate.net The fragmentation of phenylthiocarbamyl (PTC) amino acid derivatives also shows characteristic patterns that can be used for their identification. nih.gov

Quantitative analysis of this compound is often performed using LC-MS/MS with multiple reaction monitoring (MRM). nih.gov This targeted approach offers high specificity and sensitivity. For instance, a method was developed for the quantification of non-derivatized amino acids from peptide hydrolysates using RP-UPLC-MRM-MS, which achieved baseline separation of isomers like leucine and isoleucine. nih.gov The use of stable isotope-labeled internal standards (e.g., ¹³C₆-Phenylalanine) is standard practice for accurate quantification. nih.gov

The table below summarizes key mass spectrometric parameters and findings for the analysis of this compound and related compounds.

| Technique | Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Application | Reference(s) |

| LC-MS/MS | Positive ESI | Varies (e.g., 166.1 for Phenylalanine) | Varies (e.g., 120.1 for Phe) | Quantification of amino acids in biological samples. | nih.govmdpi.com |

| GC-MS/MS | Negative-ion chemical ionization | [M-HF]⁻ | [P-2HF-C₃H₇]⁻ (Leucine) | Isotope ratio determination. | nih.gov |

| LC-MS/MS (of Leu-Enkephalin) | Positive ESI | 556 | 425 (b₄), 279 (y₂), 136 (immonium ion of Tyr), 120 (immonium ion of Phe) | Identification of oxidation products and fragmentation pathways. | researchgate.net |

| LC-MS (of PTC-amino acids) | Thermospray | [M+H]⁺ | Characteristic fragments for each PTC-amino acid | Identification of derivatized amino acids. | nih.gov |

Infrared (IR) and Terahertz (THz) spectroscopy are powerful techniques for investigating the vibrational modes of molecules, providing insights into their structure, conformation, and intermolecular interactions like hydrogen bonding. rsc.orgmdpi.comresearchgate.netresearchgate.net

FT-IR spectroscopy probes the higher-frequency vibrational modes associated with specific functional groups. In amino acids like phenylalanine, characteristic bands for N-H stretching, C-H stretching, and C=O stretching are observed. researchgate.net The positions of these bands are sensitive to the molecular environment and hydrogen bonding, making FT-IR useful for studying the solid-state structure of this compound. researchgate.net Dual-frequency 2D-IR spectroscopy, using isotope-labeled probes like deuterated leucine (leucine-d10), can characterize interactions between different vibrational modes (e.g., C-D stretching and amide I modes) to provide structural constraints. acrhem.org

The table below highlights the key vibrational modes of leucine and phenylalanine that are relevant for the spectroscopic analysis of this compound.

| Spectroscopy | Molecule/Group | Frequency Range/Peak | Vibrational Mode Assignment | Significance | Reference(s) |

| THz-TDS | L-Leucine | 0.66 THz, 3.68 THz | Intermolecular/Collective vibrations | Distinguishing between amino acid isomers. | researchgate.netmdpi.comuniroma1.it |

| THz-TDS | L-Phenylalanine | 2.02 THz, 2.76 THz, 4.16 THz | Intermolecular/Collective vibrations | Fingerprint for the solid-state structure. | mdpi.com |

| FT-IR | Phenylalanine | 2800-3000 cm⁻¹ | C-H stretching vibrations | Identification of aliphatic and aromatic C-H bonds. | researchgate.net |

| FT-IR | Phenylalanine | ~1750-1800 cm⁻¹ (theoretical) | C=O stretching of un-ionized COOH | Indicates the ionization state of the carboxyl group. | researchgate.net |

| 2D-IR | Leucine-d10 | ~2220 cm⁻¹ | C-D stretching modes | Probes local structure and interactions when used as a label. | acrhem.org |

Computational and Theoretical Studies of Phenyl Leucine

Molecular Docking Simulations for Phenyl-Leucine-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this method is instrumental in understanding how this compound and its derivatives interact with biological targets at the molecular level.

Research has shown that this compound and its analogs can be effectively studied using molecular docking to elucidate their binding modes within the active sites of various proteins. For instance, in studies involving enzyme inhibition, docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the this compound moiety and amino acid residues of the target protein. These interactions are crucial for the stability of the ligand-protein complex and are often correlated with the compound's biological activity.

A study on novel phenylpyrazole derivatives highlighted the use of molecular docking to analyze interactions with protoporphyrinogen (B1215707) oxidase (PPO). The results indicated that the binding was spontaneous, with negative binding energies, and involved multiple interaction sites. Specifically, van der Waals forces were observed with leucine (B10760876) residues (LEU B:369, LEU B:473), and alkyl interactions with other leucine residues (LEU B:334). rsc.org Similarly, a computational analysis of N-ferrocenylmethyl-N-phenylbenzohydrazide (FHD) with bovine serum albumin (BSA) showed hydrophobic interactions involving leucine residues (LEU A:218, LEU A:259). researchgate.net

In the investigation of phenylamino-phenoxy-quinoline derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), molecular docking revealed crucial hydrogen bonding and hydrophobic interactions within the enzyme's binding pocket. nih.gov These studies exemplify how molecular docking can predict the binding affinity and orientation of this compound-containing compounds, providing a basis for designing more potent and selective molecules.

Table 1: Examples of Molecular Docking Studies Involving this compound or Leucine Interactions

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Protoporphyrinogen Oxidase (PPO) | LEU B:369, LEU B:473 | van der Waals forces | rsc.org |

| Protoporphyrinogen Oxidase (PPO) | LEU B:334 | Alkyl interaction | rsc.org |

| Bovine Serum Albumin (BSA) | LEU A:218, LEA A:259 | Hydrophobic interaction | researchgate.net |

| Estrogen-Related Receptor α (ERRα) | Leu324, Leu365 | Hydrophobic interaction | mdpi.com |

| SARS-CoV-2 Main Protease (Mpro) | Leucine | Hydrophobic interaction | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide invaluable insights into their conformational flexibility, dynamic behavior, and interactions with their environment, such as a protein binding site or a solvent.

MD simulations have been employed to explore the conformational landscape of peptides containing this compound. These simulations can reveal the preferred three-dimensional structures of the molecule, the stability of these conformations, and the transitions between different conformational states. For example, a study on a leucine enkephalin analog, where phenylalanine was substituted, used 100-nanosecond MD simulations to demonstrate extensive conformational heterogeneity. researchgate.netnih.gov The simulations showed a wide range of distances between the aromatic side chains, suggesting a flexible structure. nih.gov

In the context of drug design, MD simulations are often used to refine the results of molecular docking. While docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex over time. A study on estrogen-related receptor α (ERRα) inverse agonists utilized microsecond-long MD simulations to evaluate the stability of the ligand-receptor complexes. The root-mean-square deviation (RMSD) of the protein backbone and the ligand binding domain were monitored to confirm the stability of the simulations. mdpi.com

Furthermore, MD simulations can elucidate the role of specific amino acid residues in the binding and activity of this compound derivatives. By analyzing the trajectory of the simulation, researchers can identify key residues that form persistent interactions with the ligand, contributing to its binding affinity and mechanism of action. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for their biological effects.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can represent various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. mdpi.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates the molecular descriptors with the biological activity. mdpi.com This equation constitutes the QSAR model. A study on glucagon-like peptide-1 (GLP-1) receptor agonists, which included derivatives of p-phenyl-phenylalanine, successfully developed a QSAR model to analyze their potency. mdpi.com

Once a QSAR model is developed and validated, it can be used to predict the biological activity of new this compound derivatives before they are synthesized and tested experimentally. This can significantly reduce the time and cost of drug discovery. mdpi.comnih.gov Furthermore, by analyzing the contribution of different molecular descriptors to the QSAR model, researchers can gain insights into the key structural requirements for activity. For example, a QSAR study might reveal that the size of a particular substituent on the phenyl ring of this compound is critical for its interaction with a target protein.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Properties

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules at the atomic level. wikipedia.org For this compound, these calculations provide deep insights into its intrinsic properties that govern its reactivity and interactions.

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. numberanalytics.comwarwick.ac.uk This allows for the calculation of various electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential.

In the study of this compound, DFT calculations can be used to:

Determine the optimized geometry: Find the most stable three-dimensional arrangement of the atoms in the molecule.

Analyze frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and shape of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack.

Calculate the molecular electrostatic potential (MEP): The MEP map shows the distribution of charge on the surface of the molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This is valuable for predicting non-covalent interactions, such as hydrogen bonding.

Predict spectroscopic properties: DFT can be used to simulate various types of spectra, such as infrared (IR) and nuclear magnetic resonance (NMR), which can be compared with experimental data to confirm the structure of the molecule.

Combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat a small, critical part of a system (like a ligand in a binding site) with QM and the rest with classical molecular mechanics, are also employed. These approaches allow for the study of electronic properties within a complex biological environment. researchgate.net

Pharmacophore Modeling and Virtual Screening in Academic Drug Discovery Research

Pharmacophore modeling and virtual screening are essential computational tools in modern drug discovery, including academic research focused on identifying novel compounds like this compound derivatives. researchgate.netdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a particular response. nih.gov

The process typically begins with the generation of a pharmacophore model. This can be done in two primary ways:

Ligand-based pharmacophore modeling: This approach is used when the three-dimensional structure of the target protein is unknown. It involves aligning a set of known active molecules and extracting the common chemical features that are believed to be responsible for their activity. nih.gov

Structure-based pharmacophore modeling: When the structure of the target protein with a bound ligand is available (e.g., from X-ray crystallography), a pharmacophore model can be derived directly from the key interactions observed between the ligand and the protein's active site. nih.govmdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. researchgate.net In virtual screening, large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. This process allows researchers to rapidly screen millions of compounds and prioritize a smaller, more manageable number of promising candidates for experimental testing. nih.govresearchgate.net

For this compound derivatives, pharmacophore modeling can help to identify the key structural features of the phenyl and leucine moieties that are critical for their biological activity. The resulting pharmacophore model can then be used to screen for new compounds that possess these features, potentially leading to the discovery of novel and more potent therapeutic agents. The combination of pharmacophore modeling with other computational techniques like molecular docking can further refine the selection of hit compounds. mdpi.com

Phenyl Leucine in Biological Research Models and Systems

Incorporation into Peptides and Proteins for Structural and Functional Studies

The incorporation of Phenyl-Leucine and its analogs into peptides and proteins is a key strategy for investigating their structure and function. mdpi.com The introduction of non-canonical amino acids (ncAAs) like this compound derivatives can alter the properties of a protein, providing insights into its folding, stability, and interactions. mdpi.comgoogle.com

Methods of Incorporation:

Solid-Phase Peptide Synthesis (SPPS): This chemical method allows for the direct and site-specific incorporation of this compound and its derivatives into synthetic peptides. academie-sciences.fr

In Vivo Incorporation: By using engineered host organisms, such as E. coli strains auxotrophic for leucine (B10760876), researchers can incorporate fluorinated leucine analogs like trifluoroleucine and hexafluoroleucine into proteins. google.comacademie-sciences.fr This is achieved by supplementing the growth media with the non-canonical amino acid. google.com

Amber Suppression: This genetic code expansion technique enables the site-specific insertion of ncAAs into proteins in response to an amber stop codon (UAG). mdpi.comacs.org An engineered aminoacyl-tRNA synthetase specifically charges a suppressor tRNA with the desired ncAA, which is then incorporated at the target site during protein translation. acs.org

Applications in Structural and Functional Studies:

Probing Protein Structure: The hydrophobic nature of the this compound side chain plays a significant role in the hydrophobic core of proteins, influencing their three-dimensional structure. academie-sciences.frbritannica.com By replacing canonical amino acids with this compound or its fluorinated analogs, researchers can study the impact on protein folding and stability. For example, replacing leucine with 5,5,5-trifluoroleucine in leucine-zipper domains has been shown to significantly increase the thermal and chemical stability of the resulting proteins. google.com

Investigating Protein-Protein Interactions: Photo-reactive analogs of this compound, such as those containing diazirine or phenyl azide (B81097) groups, can be incorporated into proteins to study their interactions with other molecules. nih.gov Upon UV irradiation, these photo-reactive groups form covalent bonds with nearby interacting partners, allowing for the capture and identification of transient interactions. nih.gov

19F NMR Probes: The incorporation of fluorinated this compound analogs, like hexafluoroleucine, allows for the use of 19F NMR spectroscopy to study protein conformation and dynamics. beilstein-journals.org The fluorine nucleus provides a sensitive and specific probe to monitor changes in the local environment of the labeled amino acid. beilstein-journals.org

Role in Non-Human Model Organisms' Metabolism and Physiology

This compound and its constituent amino acids, phenylalanine and leucine, play significant roles in the metabolism and physiology of various non-human model organisms, including microbes, plants, and animals.

Microbial Systems: In microorganisms like E. coli and Saccharomyces cerevisiae, phenylalanine and leucine are essential building blocks for protein synthesis. nih.govwikipedia.org The biosynthesis of leucine in these organisms starts from pyruvic acid and involves a series of enzymatic steps. wikipedia.org Phenylalanine is synthesized from erythrose 4-phosphate and phosphoenolpyruvate. wikipedia.org The metabolic pathways of these amino acids are tightly regulated, often through feedback inhibition of key enzymes. wikipedia.org

Plant Systems: Recent research has identified phenylacetyl-leucine (PAA-Leu) as a novel endogenous PAA metabolite in land plants. biorxiv.orgoup.com Phenylacetic acid (PAA) is an auxin, a class of plant hormones crucial for growth and development. biorxiv.orgoup.com PAA-Leu, along with other PAA-amino acid conjugates, was detected in various plant tissues, particularly in pea and wheat. oup.com These findings suggest that the conjugation of PAA with amino acids like leucine is a part of the metabolic network that regulates auxin homeostasis in plants. biorxiv.orgoup.com

Animal Models: In animal models, leucine, a component of this compound, has been extensively studied for its role in regulating metabolism. frontiersin.org Leucine supplementation in mice on a high-fat diet has been shown to increase the expression of SIRT1, a protein involved in energy homeostasis, leading to improved mitochondrial function and prevention of metabolic disorders. physiology.org Leucine stimulates muscle protein synthesis through the activation of the mTOR signaling pathway. wikipedia.orgresearchgate.net Furthermore, studies in mice have shown that both L-leucine and D-leucine can offer protection against epileptic seizures. wikipedia.org

Applications in Chemical Biology as Probes and Reagents

This compound and its derivatives have emerged as powerful tools in chemical biology, serving as probes for target identification, precursors for complex molecules, and as a basis for the development of enzyme inhibitors. ontosight.aichimia.ch

Design of Affinity Probes for Target Identification

Affinity-based probes are invaluable for identifying the cellular targets of bioactive small molecules. chimia.chrsc.org Probes derived from this compound can be designed to include a photo-reactive group and a reporter tag. chimia.chnih.gov

Key Components of this compound-Based Affinity Probes:

Pharmacophore: The this compound motif itself can act as the recognition element that binds to the target protein. eie.gr

Photo-reactive Group: Groups like phenyl azide, benzophenone (B1666685), or diazirine can be incorporated into the this compound structure. chimia.chrsc.org Upon exposure to UV light, these groups form highly reactive species that covalently crosslink the probe to its binding partner. nih.gov

Reporter Tag: A biotin (B1667282) or fluorescent tag allows for the detection, enrichment, and identification of the labeled protein targets. chimia.ch

Examples of Application:

Photo-leucine: A diazirine-containing analog of leucine, has been used to create photo-affinity probes. nih.gov Its small size allows it to be incorporated into molecules without significantly altering their biological activity. nih.gov

Clickable, Photoreactive Amino Acids: Researchers have synthesized amino acids like p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), which contains both a photoreactive benzophenone group and a clickable alkyne tag. rsc.org This allows for a single amino acid substitution to create a photoaffinity probe, simplifying the process and helping to retain the bioactivity of the parent peptide. rsc.org

Use as Precursors for Complex Chemical Structures

This compound and its constituent amino acids serve as fundamental building blocks in the synthesis of more complex chemical structures with potential therapeutic applications. ontosight.airesearchgate.net

| Precursor | Synthesized Compound/Class | Significance |

| Phenylalanine | Phenylpropanoids | A diverse group of natural products with applications as drugs and nutraceuticals. researchgate.net |

| Phenylalanine | Glucosinolates | Defense compounds in plants. researchgate.net |

| Phenylalanine Derivatives | Phenylalanine derivatives with potential biological activities | Used in studies for conditions like Parkinson's disease and as components of therapeutic peptides. ontosight.ai |

| This compound motif | Dipeptide and tripeptide drugs | Act as proteasome inhibitors for the treatment of multiple myeloma. eie.gr |

Development of Enzyme Inhibitors and Modulators for Research

The structural features of this compound make it a valuable scaffold for the design of inhibitors and modulators of various enzymes, which are crucial tools for biochemical research.

Phenylalanyl-tRNA Synthetase (Phe-RS) Inhibitors:

Phenyl-thiazolylurea-sulfonamides have been identified as a novel class of potent Phe-RS inhibitors. nih.gov These compounds have demonstrated strong activity against Phe-RS from both gram-positive and gram-negative bacteria, with IC50 values in the nanomolar range for some pathogens. nih.gov

Leucine Aminopeptidase (B13392206) (LAP) Inhibitors:

Derivatives of methionine and norleucine containing phosphonic and phosphinic groups have been designed as inhibitors of leucine aminopeptidase, a zinc-containing protease with biomedical significance. tandfonline.com

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors:

Given that mutations in the LRRK2 gene are a cause of hereditary Parkinson's disease, significant effort has gone into developing inhibitors of LRRK2 kinase activity as potential therapeutic agents. researchgate.net

Other Enzyme Modulation:

Phenylalanine itself can act as a competitive inhibitor of enzymes like tyrosine hydroxylase and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters. nih.gov

Derivatives of phenylalanine are also studied for their potential to modulate neurotransmitter activity. ontosight.ai

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways for Phenyl-Leucine Analogs with Enhanced Academic Utility

The synthesis of this compound and its analogs is fundamental to enabling further research. Current methods have successfully produced phenylacetyl-leucine (PAA-Leu) for research purposes, often by reacting an activated form of phenylacetic acid with leucine (B10760876). oup.com Similar approaches have been used to create a variety of other phenylacetic acid (PAA) amino acid conjugates. oup.combiorxiv.org Beyond simple conjugation, research into peptide mimetics, such as the systematic replacement of amide bonds with esters in Leu-enkephalin analogs, provides a conceptual framework for creating more stable or functionally distinct this compound analogs. nih.gov

Future research will likely focus on developing more sophisticated and efficient synthetic strategies. A key goal is the creation of novel analogs with properties tailored for specific research applications. This includes:

Stereoselective Synthesis: Developing pathways that yield specific stereoisomers of this compound analogs to investigate the stereospecificity of their biological interactions.

Scalable Production: Designing more efficient and scalable synthetic routes to produce larger quantities of this compound and its derivatives for extensive biological screening and testing.

Functionalized Analogs: Introducing reactive groups, reporters (like fluorescent tags), or photo-crosslinkers into the this compound structure. These functionalized analogs would be invaluable tools for identifying binding partners and studying interaction dynamics.

Homologation Chemistry: Exploring enzymatic or chemical methods for homologation—the insertion of a methylene (B1212753) group into the side chain—to create novel structural variants with potentially altered biological activities. researchgate.net

These advanced synthetic approaches will provide a chemical toolbox of this compound analogs, empowering researchers to probe its biological functions with greater precision.

Identification of Undiscovered Biological Targets and Interaction Networks of this compound

A primary frontier in this compound research is the discovery of its biological roles and molecular targets. Recent studies have identified phenylacetyl-leucine as an endogenous metabolite in plants, where it is synthesized by GRETCHEN HAGEN 3 (GH3) enzymes as part of the metabolic network regulating the plant hormone auxin. oup.combiorxiv.org This discovery provides a critical starting point, but the function of this compound in other biological systems, including mammals, is largely unknown.

Future research will need to employ systematic screening strategies to uncover its interaction networks. Key research avenues include:

Target Deconvolution: Utilizing affinity-based proteomics, where a functionalized this compound analog is used as "bait" to capture and identify binding proteins from cell or tissue lysates.

Screening for Transporter and Receptor Interactions: Investigating whether this compound interacts with amino acid transporters or cellular receptors, given its structure as an amino acid derivative.

Enzymatic Pathway Elucidation: In organisms where this compound is found endogenously, identifying the enzymes responsible for its synthesis and degradation will provide crucial clues about its metabolic context and function. nih.gov

Comparative Biology: Studying the presence and function of this compound across different species to understand its evolutionary conservation and potential fundamental roles in biology.

Uncovering the molecular targets of this compound will be a critical step in deciphering its physiological and pathological significance.

Advancements in Analytical and Imaging Technologies for this compound in Biological Systems

The ability to accurately detect and visualize this compound in complex biological samples is essential for understanding its dynamics. Current analytical methods predominantly rely on liquid chromatography-mass spectrometry (LC-MS), which has proven effective for identifying and quantifying this compound and related metabolites in plant tissues. oup.combiorxiv.orgresearchgate.net General high-performance liquid chromatography (HPLC) methods, often coupled with UV or fluorescence detection after chemical derivatization, are also widely used for amino acid analysis and could be adapted for this compound. acs.orgnih.govshimadzu.com

However, there is a significant need for more advanced and accessible analytical tools. Future developments are expected in:

High-Sensitivity Mass Spectrometry: Applying targeted MS techniques like selected reaction monitoring (SRM) to achieve highly sensitive and specific quantification of this compound in diverse biological fluids and tissues, even at very low concentrations. embopress.org

Novel Derivatization Reagents: Creating new chemical tags that react specifically with this compound or its unique functional groups to enhance its detection by fluorescence or mass spectrometry. usp.org

Genetically Encoded Biosensors: Developing Förster resonance energy transfer (FRET)-based biosensors for this compound. acs.org These sensors, composed of a this compound binding protein flanked by two fluorescent proteins, could allow for real-time imaging of its concentration changes within living cells and specific organelles like mitochondria. acs.org

Small-Molecule Fluorescent Probes: Designing and synthesizing fluorescent probes that exhibit a change in their optical properties upon binding to this compound. nih.govmdpi.com Such probes would enable high-resolution fluorescence microscopy to map the subcellular distribution of the compound. scielo.br

These technological advancements will provide unprecedented spatial and temporal resolution, transforming our ability to study the biochemistry of this compound in its native biological context.

Integration of this compound Research with Systems Biology and Proteomics Approaches

To fully understand the impact of this compound, it must be studied within the context of the entire biological system. The initial discovery of its role in the plant auxin network is a prime example of a systems-level insight. oup.combiorxiv.org Future research must build on this by integrating multi-omics datasets to construct a comprehensive picture of its function.

Key strategies for this integrated approach include:

Quantitative Proteomics: Using techniques like stable isotope labeling to measure global changes in protein expression and post-translational modifications in cells or organisms exposed to this compound. This can reveal entire pathways and cellular processes that are modulated by the compound. acs.org

Metabolomics Profiling: Performing untargeted metabolomics to map the widespread changes in the cellular metabolome that occur in response to fluctuations in this compound levels. figshare.com This can uncover previously unknown metabolic pathways that intersect with this compound.

Multi-Omic Data Integration: Combining proteomics, metabolomics, transcriptomics, and genomics data to build comprehensive models of this compound's interaction networks. nih.gov This approach can identify correlations and causal relationships that would be missed by studying a single data type alone.

Chemoproteomics: Employing specialized chemical probes to map the reactive and potentially "druggable" sites across the proteome that may be targeted by this compound or its metabolites. nih.gov

By situating this compound within a systems biology framework, researchers can move beyond single-target interactions to understand its role as a modulator of complex cellular networks.

Computational Design of this compound Based Probes for Specific Biological Questions

Computational modeling offers a powerful and rational approach to accelerate the development of research tools for studying this compound. iphy.ac.cn By leveraging computational chemistry and structural biology, it is possible to design bespoke molecules for specific experimental needs, bypassing the need for extensive and often costly trial-and-error screening. researchgate.netnih.gov

Future research will increasingly rely on computational design to create:

High-Affinity Binding Probes: Using the 3D structure of a known this compound binding partner (once identified) as a template to computationally design analogs with enhanced affinity and specificity. These optimized binders can then be synthesized and functionalized to serve as highly effective probes. mdpi.com

De Novo Designed Scavengers/Sensors: Applying protein design algorithms to create novel proteins or peptides that bind specifically to this compound itself. iphy.ac.cn These custom-designed binders could be developed into molecular sensors or tools to selectively sequester this compound in experiments.

Selective Enzyme Inhibitors: If enzymes that metabolize this compound are identified, computational docking and molecular dynamics simulations can be used to design potent and selective inhibitors. This strategy has been successfully used to develop selective kinase inhibitors by exploiting subtle differences in their amino acid composition (e.g., a leucine versus a larger residue in the active site). nih.gov

Virtual Screening for Interactors: Screening large virtual libraries of protein structures or small molecules for their potential to bind to this compound, thereby prioritizing candidates for experimental validation.

This synergy between computational design and experimental validation promises to rapidly advance our understanding of this compound by providing custom-built molecular tools to answer precise biological questions.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Phenyl-Leucine in academic research?